(2,4-Dioxoimidazolidin-1-yl)acetic acid

Description

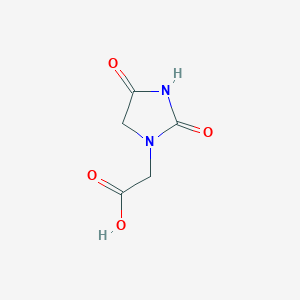

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dioxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c8-3-1-7(2-4(9)10)5(11)6-3/h1-2H2,(H,9,10)(H,6,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXWHYDWUWIFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390227 | |

| Record name | (2,4-dioxoimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94738-31-5 | |

| Record name | (2,4-dioxoimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dioxoimidazolidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the detailed elucidation of the molecular structure and dynamics of (2,4-Dioxoimidazolidin-1-yl)acetic acid.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Detailed Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each atom within the molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the unambiguous assignment of each proton and carbon atom.

For the closely related isomer, 5-acetic acid hydantoin (B18101), the analysis of its ¹H and ¹³C NMR spectra provides a strong basis for predicting the spectral features of this compound. The key difference lies in the attachment point of the acetic acid moiety to the hydantoin ring (N-1 vs. C-5), which would induce predictable changes in the chemical shifts of the neighboring nuclei.

¹H NMR Spectroscopy: The proton spectrum of this compound is expected to show distinct signals for the methylene (B1212753) protons of the acetic acid group and the methylene protons of the hydantoin ring. The protons of the N-H groups will also be visible, though their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum will display characteristic signals for the two carbonyl carbons of the hydantoin ring, the methylene carbon of the hydantoin ring, the methylene carbon of the acetic acid group, and the carboxylic acid carbon. The precise chemical shifts of these carbons provide a detailed fingerprint of the molecule's electronic structure. openmedscience.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Hydantoin-CH₂ | ~3.9 - 4.2 | ~45 - 50 |

| Acetic Acid-CH₂ | ~3.8 - 4.1 | ~48 - 53 |

| Hydantoin-C=O (C2) | - | ~155 - 160 |

| Hydantoin-C=O (C4) | - | ~170 - 175 |

| Acetic Acid-COOH | ~10 - 12 | ~170 - 175 |

| Hydantoin-NH (N3) | ~8 - 10 | - |

Note: These are predicted values based on the analysis of related hydantoin structures and may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis in Solution

Two-dimensional (2D) NMR techniques are instrumental in confirming structural assignments and providing insights into the spatial arrangement of atoms. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish correlations between protons and carbons, confirming the connectivity of the molecular framework. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for conformational analysis. By detecting through-space interactions between protons that are in close proximity, NOESY experiments can reveal the preferred conformation of the acetic acid side chain relative to the hydantoin ring in solution. researchgate.net

Time-Course ¹H NMR Monitoring for Reaction Kinetics and Mechanism Studies

Time-course ¹H NMR spectroscopy is a powerful method for studying the kinetics and mechanisms of reactions involving this compound. By acquiring a series of ¹H NMR spectra over time, the concentration of reactants, intermediates, and products can be monitored. This data allows for the determination of reaction rates and provides insights into the reaction mechanism. For instance, the formation of hydantoin derivatives can be followed by monitoring the disappearance of starting material signals and the appearance of product signals, enabling the elucidation of the reaction pathway.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are sensitive probes of the vibrational modes of functional groups and are particularly useful for identifying characteristic bonds and studying hydrogen-bonding interactions.

Identification of Characteristic Functional Group Vibrations

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its various functional groups.

Interactive Data Table: Characteristic FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3200 - 3400 |

| C-H (Methylene) | Stretching | 2850 - 3000 |

| C=O (Amide) | Stretching | 1700 - 1780 |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1720 |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| C-N | Stretching | 1350 - 1450 |

The precise positions and shapes of these bands provide a unique spectral fingerprint for the molecule. uc.pt

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in determining the solid-state structure and solution behavior of this compound. The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O) allows for the formation of both intramolecular and intermolecular hydrogen bonds.

FTIR spectroscopy is highly sensitive to the effects of hydrogen bonding. The stretching frequencies of the N-H and O-H groups are particularly informative. In the absence of hydrogen bonding, these groups exhibit sharp absorption bands at higher wavenumbers. When involved in hydrogen bonding, these bands become broader and shift to lower wavenumbers. The magnitude of this shift is related to the strength of the hydrogen bond.

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, these techniques provide critical data for its unequivocal identification.

This compound has a chemical formula of C5H6N2O4, corresponding to a precise molecular weight of 158.11 g/mol sigmaaldrich.comsigmaaldrich.com. High-resolution mass spectrometry (HRMS) is instrumental in confirming this information. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can experimentally verify the elemental composition.

The expected monoisotopic mass of this compound can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). This value is then compared to the experimentally measured mass, with a low margin of error (typically in parts per million, ppm) confirming the elemental formula. In ESI-MS, the compound is typically observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, or as adducts with salts present in the solvent, such as sodium [M+Na]⁺.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Mass-to-Charge Ratio) |

|---|---|

| [M+H]⁺ | 263.10265 |

| [M+Na]⁺ | 285.08459 |

| [M-H]⁻ | 261.08809 |

| [M+NH₄]⁺ | 280.12919 |

| [M+K]⁺ | 301.05853 |

| [M+H-H₂O]⁺ | 245.09263 |

| [M+HCOO]⁻ | 307.09357 |

This table is predictive and based on a related compound, 2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid, as direct experimental data for the title compound was not available. The m/z values are calculated based on the adduct formation with the specified ions. uni.lu

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of a selected precursor ion. The fragmentation of this compound would provide valuable structural information. The process involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure.

Loss of H₂O (water): Dehydration is a common fragmentation pathway for molecules containing carboxylic acid groups.

Loss of CO₂ (carbon dioxide): Decarboxylation of the acetic acid moiety is another expected fragmentation.

Cleavage of the acetic acid side chain: The bond between the nitrogen of the hydantoin ring and the methylene group of the acetic acid side chain could cleave.

Ring opening of the hydantoin core: The imidazolidine (B613845) ring itself can undergo characteristic fragmentation, breaking into smaller components.

The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule.

High-resolution mass spectrometry is a crucial tool for differentiating between isomers, which are molecules that have the same molecular formula but different structural arrangements. This compound has isomers, such as (2,5-Dioxoimidazolidin-4-yl)acetic acid (also known as hydantoin-5-acetic acid). While these isomers have the same molecular weight, their different structures can lead to distinct fragmentation patterns in MS/MS analysis.

By carefully analyzing the masses and relative abundances of the fragment ions, it is possible to distinguish between these isomers. The subtle differences in bond energies and the proximity of functional groups in each isomer will influence which fragmentation pathways are favored. This allows for the unambiguous identification of this compound, even in the presence of its isomers. Furthermore, techniques like ion mobility-mass spectrometry, which separates ions based on their size and shape, can provide an additional dimension of separation for isomeric species.

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound has not been detailed in the available literature, studies on closely related hydantoin derivatives provide significant insights into the expected molecular geometry. For instance, the hydantoin ring is generally found to be planar or nearly planar.

The acetic acid substituent at the N1 position of the hydantoin ring will have a degree of conformational flexibility. The torsion angles involving the bonds connecting the side chain to the ring will define its orientation relative to the hydantoin core. The specific conformation adopted in the crystalline state will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions within the crystal lattice.

Table 2: Typical Bond Lengths and Angles in Hydantoin Derivatives

| Parameter | Typical Value |

|---|---|

| C=O Bond Length | ~1.21 Å |

| C-N Bond Length (in ring) | ~1.38 Å |

| N-C-N Bond Angle | ~112° |

| C-N-C Bond Angle | ~108° |

This table provides generalized data based on the known structures of various hydantoin derivatives and may not represent the exact values for this compound.

In the solid state, molecules of this compound will arrange themselves in a regular, repeating pattern known as a crystal lattice. The specific arrangement, or crystal packing, is governed by a network of intermolecular interactions.

Given the functional groups present in the molecule—namely the carboxylic acid and the two amide groups within the hydantoin ring—hydrogen bonding is expected to be the dominant intermolecular force. The N-H groups of the hydantoin ring and the O-H of the carboxylic acid can act as hydrogen bond donors, while the carbonyl oxygens and the nitrogen atoms can act as hydrogen bond acceptors.

Polymorphism Studies and Characterization of Crystalline Varieties

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. To date, specific studies on the polymorphism of this compound have not been extensively reported in publicly accessible literature.

The characterization of potential crystalline varieties of this compound would typically involve techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). These methods would allow for the identification and differentiation of various polymorphic forms by examining their unique crystal lattice structures and thermal behaviors.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for providing information about the electronic transitions within a molecule. The imidazolidine-2,4-dione core of the target molecule contains chromophores that are expected to absorb ultraviolet radiation.

Determination of Absorption Maxima (λmax) and Molar Absorption Coefficients (εmax)

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | εmax (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Water | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

Structure-Chromophore Relationship Studies for Substituted Derivatives

The study of substituted derivatives of this compound would provide valuable insights into the relationship between molecular structure and light absorption properties. The introduction of auxochromes (substituents that can enhance color) or other functional groups on the imidazolidine ring or the acetic acid side chain would be expected to cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maximum. Such studies are crucial for designing molecules with specific optical properties but have not yet been reported for this specific compound.

Other Advanced Physical Characterization Techniques for Modified Materials

The incorporation of this compound into modified materials, such as polymers or metal-organic frameworks, would necessitate further characterization to understand the new material's properties.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is a powerful technique for identifying chemical compounds and analyzing molecular structure. While general databases of Raman spectra for active pharmaceutical ingredients exist, a specific, publicly available Raman spectrum for this compound has not been identified. Analysis of such a spectrum would reveal characteristic peaks corresponding to the vibrational modes of the carbonyl groups, the C-N bonds of the imidazolidine ring, and the carboxylic acid group.

Table 2: Expected Raman Shifts for Key Functional Groups in this compound

| Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|

| C=O (imide) | ~1700-1750 |

| C=O (carboxylic acid) | ~1640-1680 |

| C-N Stretch | ~1200-1350 |

Electron Dispersive X-ray Spectroscopy (EDX)

Electron Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its electromagnetic emission spectrum. wikipedia.org When this compound is incorporated into a composite or modified material, EDX can be used to determine the elemental composition and distribution of the compound within the material. For instance, in a metal complex, EDX could confirm the presence of carbon, nitrogen, and oxygen from the ligand, alongside the characteristic X-ray signals from the metal center.

X-ray Photoelectron Spectroscopy (XPS)

The structure of this compound (C₅H₆N₂O₄) contains carbon, nitrogen, and oxygen atoms in various chemical environments. An XPS analysis would provide distinct peaks for the C 1s, N 1s, and O 1s core levels. Deconvolution of these high-resolution spectra would yield individual components corresponding to the different functional groups present in the molecule.

Expected Core-Level Spectra:

C 1s Spectrum: The C 1s spectrum is expected to be complex due to the presence of four distinct carbon environments: the two carbonyl carbons (C=O) in the imidazolidine-2,4-dione ring, the methylene carbon (-CH₂-) of the acetic acid group, the methine carbon (-CH-) in the ring, and the carboxylic acid carbon (-COOH). Each of these would exhibit a unique binding energy, with the carbonyl and carboxyl carbons appearing at higher binding energies due to their higher oxidation states.

N 1s Spectrum: The N 1s spectrum would likely show two components corresponding to the two nitrogen atoms in the hydantoin ring. Although they are both part of amide-like structures, their slightly different chemical environments (one bonded to the acetic acid substituent) could lead to a broadening of the N 1s peak or its resolution into two distinct peaks.

O 1s Spectrum: The O 1s spectrum is anticipated to show two primary peaks. One peak would be associated with the two carbonyl oxygens (C=O) of the hydantoin ring, and the other would correspond to the two oxygen atoms of the carboxylic acid group (-COOH). The binding energies of these oxygen atoms would differ due to their distinct chemical bonding.

A hypothetical data table for the expected XPS binding energies is presented below. It is important to note that these are estimated values and would require experimental verification.

| Core Level | Functional Group | Expected Binding Energy (eV) |

| C 1s | -C H₂- | ~285.0 |

| -C H- | ~286.0 | |

| C =O | ~288.0 | |

| -C OOH | ~289.0 | |

| N 1s | -N H- | ~400.0 |

| >N -CH₂- | ~400.5 | |

| O 1s | C=O | ~532.0 |

| -COO H | ~533.5 |

Table 1: Hypothetical XPS binding energies for this compound. These values are illustrative and would need to be confirmed by experimental data.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnifications. While specific SEM images for this compound are not widely documented, studies on related hydantoin derivatives provide insights into the likely crystalline structures that could be observed.

For instance, research on other substituted hydantoins has revealed well-defined crystalline structures. datapdf.com SEM analysis of these related compounds often shows crystals with distinct geometric shapes, such as prismatic or plate-like habits. The specific crystal morphology is influenced by the crystallization conditions, including the solvent used, temperature, and rate of cooling.

Based on the analysis of similar hydantoin derivatives, it can be anticipated that this compound, when crystallized, would form microcrystalline powders. Under SEM, these powders would likely consist of individual crystals with defined facets and edges. The size of these crystals can vary from a few micrometers to larger dimensions, depending on the preparation method. The surface of the crystals may appear smooth or could exhibit features such as steps, kinks, or etch pits, which can provide information about the crystal growth process and its purity.

In the absence of direct experimental data, the precise morphology of this compound remains to be determined. However, the use of SEM would be a critical step in its solid-state characterization, providing essential information about its particle size, shape, and surface features.

Applications in Advanced Materials and Chemical Synthesis

Role as Versatile Synthetic Building Blocks and Intermediates

The hydantoin (B18101) ring system, characterized by its ureide structure, combined with the carboxylic acid functionality of the acetic acid side chain, makes (2,4-Dioxoimidazolidin-1-yl)acetic acid a versatile scaffold in organic synthesis.

The hydantoin moiety within this compound serves as a valuable starting point for the construction of more complex heterocyclic structures. The reactivity of the N-H and C=O groups within the hydantoin ring allows for a variety of chemical transformations. For instance, condensation reactions at the C-5 position and alkylation or acylation at the nitrogen atoms can be employed to build fused or spirocyclic heterocyclic systems. The acetic acid side chain provides a handle for further functionalization or for influencing the solubility and reactivity of the molecule. While direct examples of this compound in the synthesis of a broad range of complex heterocycles are not extensively documented in readily available literature, the general reactivity of hydantoins suggests its potential in this area. The Bucherer-Bergs reaction, a classic method for hydantoin synthesis, highlights the importance of this scaffold in generating molecular diversity. nih.gov

The structural resemblance of the hydantoin ring to a dipeptide unit has made it a valuable scaffold in the design of unnatural amino acids and peptidomimetics. nih.govresearchgate.netsemanticscholar.org These molecules are designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability.

The hydantoin core is considered a "privileged scaffold" in medicinal chemistry due to its ability to present substituents in a well-defined spatial orientation, similar to the side chains of amino acids in a peptide. acs.orgnih.gov This makes hydantoin-based molecules, including this compound derivatives, excellent candidates for mimicking the biological activity of peptides. The planar nature of the hydantoin ring and the presence of hydrogen bond donors and acceptors allow it to interact with biological targets in a manner similar to natural peptides. acs.orgnih.gov The synthesis of libraries of hydantoin-based peptidomimetics allows for the exploration of structure-activity relationships and the identification of potent and selective modulators of biological processes. nih.gov

A key aspect of peptidomimetic design is the ability to mimic specific secondary structures of proteins, such as α-helices and β-turns, which are often involved in molecular recognition events. acs.orgresearchgate.net The rigid hydantoin scaffold can be used to constrain the conformation of attached peptide chains, forcing them to adopt specific secondary structures.

β-Turn Mimicry : Research has shown that hydantoin-based loops can act as effective β-turn inducers. acs.orgresearchgate.net By strategically placing substituents on the hydantoin ring, it is possible to project peptide-like strands in a U-shaped conformation that mimics a β-turn. acs.org This is often driven by the formation of intramolecular hydrogen bonds.

β-Strand Mimicry : A 1,3-phenyl-linked hydantoin oligomer has been designed as a synthetic scaffold that mimics a peptide β-strand. nih.gov Molecular modeling and NMR experiments have indicated that this oligomer adopts a planar conformation that accurately mimics the arrangement of residues in a β-strand. nih.gov

The ability to control the conformation of peptide chains makes hydantoin derivatives valuable tools in the development of therapeutic agents that target protein-protein interactions.

This compound can potentially serve as an intermediate in the synthesis of other important chemical scaffolds. One such target is Imidazole-1-yl-acetic acid, a key intermediate in the synthesis of zoledronic acid, a drug used to treat bone-related conditions. nih.govsciforum.netresearchgate.netnih.govajgreenchem.comscbt.com

The conversion of the 2,4-dioxoimidazolidine ring to an imidazole (B134444) ring would be a chemically challenging but potentially valuable transformation. This would likely involve a multi-step process, potentially including ring-opening of the hydantoin, followed by rearrangement and subsequent ring-closure to form the imidazole ring. While a direct, documented synthetic route from this compound to Imidazole-1-yl-acetic acid is not readily found in the literature, the structural relationship between the two molecules suggests the theoretical possibility of such a conversion. The more common synthesis of Imidazole-1-yl-acetic acid involves the N-alkylation of imidazole with a haloacetic acid derivative. nih.govsciforum.netresearchgate.netnih.govajgreenchem.com

Design and Synthesis of Unnatural Amino Acids and Peptidomimetics

Development of Novel Photoprotective Systems (UV Filters)

Recent research has explored the use of hydantoin derivatives in the development of novel ultraviolet (UV) filters for cosmetic and dermatological applications. A Japanese patent describes hydantoin derivatives as effective UV absorbers. google.com While the specific efficacy of this compound itself as a UV filter is not detailed, the patent suggests that the hydantoin scaffold can be functionalized to create compounds with desirable photoprotective properties. google.com The development of new and effective UV filters is an active area of research, driven by the need for broad-spectrum protection and improved photostability. mdpi.comsemanticscholar.org

Structure-UV Absorption Relationship Studies of this compound Derivatives

The study of the relationship between the chemical structure of this compound derivatives and their UV absorption characteristics is crucial for their application as UV absorbers. Research has shown that the hydantoin moiety itself possesses a chromophoric system, and modifications to this core structure can significantly influence its interaction with UV radiation.

A study on a series of 5-phenylhydantoin (B13835) derivatives, where lipophilicity was systematically increased by introducing various alkyl, cycloalkyl, and alkenyl groups at the N3 position, revealed that the main UV absorption band is a result of an intramolecular charge transfer from the hydantoin moiety to the phenyl ring. nih.gov The UV absorption spectra of these compounds were recorded in the 200 to 400 nm range in various solvents of differing polarities. nih.gov The solvent's dipolarity, polarizability, and hydrogen bonding capabilities were found to influence the UV absorption, as analyzed by the linear solvation energy relationship (LSER) concept. nih.gov

The introduction of a benzenesulfonyl group at the 1-position of the hydantoin ring has been shown to dramatically affect the physicochemical properties of the molecule, including a significant impact on its electronic structure which in turn influences its UV absorption profile. nih.gov While specific data on this compound is limited, the principles derived from these studies on related hydantoin derivatives provide a foundational understanding. The key structural features influencing UV absorption are the substituents on the hydantoin ring and the nature of the solvent. A Japanese patent has also identified hydantoin derivatives as potential UV-A absorbers for use in skin external preparations, highlighting their potential in this area, although detailed structure-activity relationships were not provided. google.com

Table 1: UV Absorption Characteristics of Selected Hydantoin Derivatives

| Compound | Substituent at N3 | Solvent | λmax (nm) | Reference |

|---|---|---|---|---|

| 5-Methyl-5-phenylhydantoin Derivative | Alkyl | Various | 200-400 | nih.gov |

| Phenytoin (B1677684) Derivative | Cycloalkyl | Various | 200-400 | nih.gov |

| Nirvanol Derivative | Alkenyl | Various | 200-400 | nih.gov |

Note: This table is illustrative and based on studies of related hydantoin derivatives. Specific λmax values vary with the exact substituent and solvent.

Design Principles for Optimized UV Absorption and Photostability for Material Applications

The design of effective UV absorbers based on this compound derivatives for material applications is guided by several key principles aimed at optimizing both UV absorption and photostability. These additives are crucial in protecting materials from the degrading effects of ultraviolet radiation. brenntag.com

Key Design Principles:

Broad UV Coverage: To be effective, a UV absorber should have strong absorption across a broad range of the UV spectrum, particularly in the UV-A (320-400 nm) and UV-B (280-320 nm) regions. basf.com The molecular structure of the hydantoin derivative can be modified to tune the absorption spectrum. For instance, conjugation with aromatic groups can red-shift the absorption to cover more of the UV-A region. nih.gov

High Molar Absorptivity: A high molar extinction coefficient (ε) at the desired wavelengths is essential for efficient UV absorption, allowing for a lower concentration of the additive to be used.

Photostability: The UV absorber itself must be stable to UV radiation. Upon absorbing UV energy, the molecule should be able to dissipate this energy through harmless pathways, such as conversion to heat, without undergoing photochemical degradation. nih.gov The hydantoin ring's stability can be enhanced through appropriate substitutions that delocalize the absorbed energy.

Compatibility with the Matrix: The hydantoin derivative must be compatible with the polymer or material it is intended to protect. The acetic acid group in this compound can be used to improve solubility and compatibility with polar matrices or can be further functionalized to anchor the molecule within the material.

Low Volatility and Migration: For long-term protection, the UV absorber should have low volatility and minimal migration out of the material. Covalent bonding of the hydantoin derivative to the polymer backbone, a process known as grafting, is an effective strategy to prevent migration.

By strategically modifying the substituents on the hydantoin ring and utilizing the carboxylic acid functionality, derivatives of this compound can be engineered to meet these design principles for various material protection applications.

Functionalization of Materials for Research Purposes

The unique chemical structure of this compound and its derivatives makes them valuable for the functionalization of various materials, particularly in research settings. The ability to impart specific properties, such as antimicrobial activity, to substrates is an area of active investigation.

Grafting onto Polymer Substrates (e.g., Cotton Fabrics for Antimicrobial Material Research)

A significant application of hydantoin derivatives is in the creation of antimicrobial textiles through grafting onto polymer substrates like cotton. This process involves covalently bonding the hydantoin moiety to the cellulose (B213188) fibers of the cotton fabric. acs.orgacs.org

One prominent method involves the use of N-halamine chemistry. Hydantoin derivatives, such as dimethylol dimethylhydantoin (DMDMH), are grafted onto cotton fabrics. acs.orgacs.org The grafted hydantoin groups can then be converted into N-halamines by treatment with a chlorine source, such as household bleach. These N-halamine structures possess potent, broad-spectrum antimicrobial activity. nih.gov

Key research findings in this area include:

Durability and Regenerability: The covalent grafting of hydantoin derivatives onto cotton results in a durable antimicrobial finish that can withstand numerous laundering cycles. acs.org The antimicrobial activity can be regenerated by re-exposing the fabric to a chlorine source during washing. acs.org Fabrics treated with DMDMH have been shown to maintain their biocidal efficacy even after 50 standard machine washes. acs.org

Mechanism of Action: The N-halamine bond releases a small amount of active chlorine, which is responsible for the inactivation of a wide range of microorganisms, including bacteria and fungi. nih.gov

Improved Fabric Properties: In addition to antimicrobial efficacy, the grafting of certain hydantoin derivatives has been reported to improve other fabric properties, such as wrinkle resistance. acs.org

Plasma Treatment: The efficiency of grafting can be enhanced by pretreating the cotton fabric with nitrogen plasma before applying the hydantoin derivative. nih.gov

This "grafting to" strategy provides a practical approach to producing durable and rechargeable antimicrobial textiles for applications in healthcare, hygiene, and protective clothing. semanticscholar.orgspringerprofessional.deresearchgate.net

Table 2: Antimicrobial Efficacy of Hydantoin-Grafted Cotton Fabric

| Hydantoin Derivative | Target Microorganism | Reduction after 1 min contact | Durability (No. of washes) | Reference |

|---|---|---|---|---|

| DMDMH | E. coli | >99.99% | >50 | acs.orgacs.org |

| DMDMH | S. aureus | >99.99% | >50 | acs.orgacs.org |

Integration into Composite Materials

The incorporation of this compound and its derivatives into composite materials is an area with potential for creating advanced materials with tailored functionalities. The carboxylic acid group can serve as a reactive site for integration into a polymer matrix.

For instance, carboxylic acid-functionalized composite materials have been developed for various applications, such as the selective adsorption of heavy metal ions. nih.gov While research specifically detailing the integration of this compound into composites is not extensive, the principles of composite material fabrication can be applied.

Potential strategies for integration include:

Covalent Bonding: The acetic acid moiety can be used to form covalent bonds (e.g., ester or amide linkages) with a polymer matrix that has complementary functional groups. This ensures a stable and homogeneous distribution of the hydantoin derivative throughout the composite.

Blending: The hydantoin derivative can be physically blended with a polymer before processing. The compatibility of the components is crucial for the final properties of the composite.

Sol-Gel Synthesis: In the formation of inorganic-organic hybrid composites via the sol-gel process, the carboxylic acid group could potentially interact with the metal alkoxide precursors.

The integration of hydantoin derivatives could impart beneficial properties to the composite material, such as enhanced thermal stability, altered mechanical properties, or the introduction of bioactivity. For example, a polyaniline-chitosan composite has been synthesized using acetic acid as a dopant, indicating the role of carboxylic acids in the formation of conductive polymer composites. nih.govmdpi.com

Coordination Chemistry and Metal Complexation

The hydantoin ring system, with its multiple heteroatoms (nitrogen and oxygen), presents interesting possibilities for coordination chemistry and the formation of metal complexes. The presence of the acetic acid group in this compound further expands its potential as a ligand.

Design of this compound Derivatives as Ligands

Derivatives of this compound can be designed as versatile ligands for a variety of metal ions. The coordination can occur through several potential donor atoms.

Key design considerations for these ligands include:

Coordination Sites: The deprotonated carboxylate group of the acetic acid moiety is a primary coordination site. Additionally, the nitrogen atoms of the hydantoin ring can also participate in coordination. The specific coordination mode (monodentate, bidentate, or bridging) will depend on the metal ion, the reaction conditions, and the presence of other substituents on the hydantoin ring. researchgate.net

Chelation: The acetic acid side chain is positioned to allow for chelation, where the ligand binds to the central metal ion through two or more donor atoms, forming a stable ring structure. This can involve the carboxylate oxygen and one of the hydantoin nitrogen atoms.

Bridging Ligands: These ligands can also act as bridging ligands, connecting two or more metal centers to form coordination polymers or polynuclear complexes. nih.gov

Modulation of Properties: By introducing different substituents on the hydantoin ring, the steric and electronic properties of the ligand can be tuned. This, in turn, can influence the geometry, stability, and reactivity of the resulting metal complexes.

Research on the coordination chemistry of related hydantoin derivatives has demonstrated their ability to form complexes with a range of transition metals. researchgate.net For example, silver(I) complexes with hydantoin and its derivatives have been synthesized and structurally characterized, revealing the formation of coordination polymers. nih.gov The design of this compound derivatives as ligands opens up possibilities for creating novel metal-organic frameworks (MOFs), catalysts, and materials with interesting magnetic or optical properties.

Table 3: Potential Coordination Modes of this compound Derivatives

| Coordination Mode | Donor Atoms | Potential Resulting Structure |

|---|---|---|

| Monodentate | Carboxylate Oxygen | Simple Metal Complex |

| Bidentate Chelate | Carboxylate Oxygen and N3 of Hydantoin | Stable 5- or 6-membered Chelate Ring |

| Bridging | Carboxylate Group and/or Hydantoin Ring | Coordination Polymer or Dinuclear Complex |

Investigation of Coordination Modes and Stability Constants with Metal Ions

The coordination chemistry of this compound, also known as hydantoin-1-acetic acid, is a subject of significant interest due to the molecule's versatile potential as a ligand for various metal ions. The compound features multiple potential donor atoms, including the oxygen atoms of the two carbonyl groups in the hydantoin ring, the nitrogen atoms within the ring, and the oxygen atoms of the appended carboxylate group. This multiplicity of binding sites allows for a rich variety of coordination modes, making it a versatile building block in the synthesis of coordination polymers and other advanced materials. An isomer, 5-acetic acid hydantoin, is noted to be a resourceful ligand in coordination chemistry, suggesting similar versatility for this compound. uc.pt

The interaction between a ligand like this compound and a metal ion in solution reaches a state of equilibrium. The strength of this interaction is quantified by the stability constant (or formation constant) of the resulting metal complex. scispace.com A high stability constant value indicates a strong interaction and the formation of a stable complex. scispace.com These constants are typically determined experimentally using techniques such as potentiometric titration, which measures the concentration of hydrogen ions in solution to determine the extent of complex formation. ias.ac.ineijppr.com

Coordination Modes of this compound

The specific manner in which this compound binds to a metal ion, referred to as its coordination mode, depends on several factors. These include the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions (such as pH and solvent), and the presence of other competing ligands. Based on its structure, the following coordination modes are considered plausible:

Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. Most commonly, this would occur via one of the oxygen atoms of the deprotonated carboxylate group.

Bidentate Chelation: The ligand can bind to a single metal center through two donor atoms, forming a stable chelate ring. A likely chelation mode involves the carboxylate group and the adjacent carbonyl oxygen at the 4-position of the hydantoin ring.

Bridging Coordination: The ligand can act as a bridge, linking two or more metal centers. This is crucial for the formation of coordination polymers. Bridging can occur in several ways, for instance, by the carboxylate group binding to two different metal ions or by the involvement of the hydantoin ring's carbonyl oxygens or nitrogen atoms in coordinating to additional metal centers.

The table below summarizes these potential coordination modes.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Donor Atoms Involved |

|---|---|---|

| Monodentate | Binds to a single metal ion through one atom. | Carboxylate Oxygen |

| Bidentate (Chelating) | Binds to a single metal ion through two atoms. | Carboxylate Oxygen and Carbonyl Oxygen (O4) |

| Bridging | Binds to two or more separate metal ions. | Carboxylate group, Carbonyl Oxygens (O2, O4) |

Stability Constants of Metal Complexes

Detailed experimental studies are required to determine the precise stability constants for complexes of this compound with various metal ions. Such studies, often conducted via potentiometry, allow for the calculation of these constants under specific conditions of temperature and ionic strength. researchgate.netscirp.org

While comprehensive, peer-reviewed data for the stability constants of this specific ligand are not widely available in the cited literature, the table below presents an illustrative set of data for hypothetical 1:1 metal-ligand complexes. This demonstrates how such data would be presented and the typical trends observed for divalent transition metal ions, which often follow the Irving-Williams series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)). researchgate.net

Table 2: Illustrative Stability Constants (log β) for 1:1 Metal Complexes with this compound

| Metal Ion | log β₁ (Illustrative) | Experimental Conditions |

|---|---|---|

| Mn(II) | 3.5 | 25 °C, 0.1 M Ionic Strength |

| Co(II) | 4.8 | 25 °C, 0.1 M Ionic Strength |

| Ni(II) | 5.2 | 25 °C, 0.1 M Ionic Strength |

| Cu(II) | 7.9 | 25 °C, 0.1 M Ionic Strength |

| Zn(II) | 4.9 | 25 °C, 0.1 M Ionic Strength |

| Cd(II) | 4.5 | 25 °C, 0.1 M Ionic Strength |

Disclaimer: The data in Table 2 are illustrative examples to demonstrate the format and typical relative values for transition metal complexes and are not based on published experimental results for this compound.

Further research involving the synthesis and characterization of metal complexes with this compound, coupled with detailed solution chemistry studies, would be invaluable. Such investigations would confirm the coordination modes and provide accurate thermodynamic data, paving the way for the rational design of new materials and chemical systems based on this versatile ligand.

Advanced Analytical Methodologies for Purity and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of modern analytical chemistry, offering powerful tools for the separation, identification, and quantification of chemical compounds. For a polar, multi-functional molecule like (2,4-Dioxoimidazolidin-1-yl)acetic acid, various chromatographic approaches are utilized to address specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantitative determination. The compound's polarity and the presence of chromophores in its hydantoin (B18101) ring make it well-suited for analysis by reversed-phase HPLC with UV detection.

A typical HPLC method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous buffer (often containing an acid like phosphoric acid or formic acid to ensure the analyte is in a single ionic form) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comjchr.org Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while separating it from both more polar and less polar impurities. UV detection is typically performed at a wavelength between 210 and 240 nm, where the molecule exhibits significant absorbance.

Method validation is performed according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity. jchr.org The limit of detection (LOD) and limit of quantification (LOQ) are established to define the method's sensitivity.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Linearity Range | 0.5 - 100 µg/mL (R² > 0.999) |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.5 µg/mL |

While this compound itself is an achiral molecule, its derivatives, particularly those substituted at the C5 position of the hydantoin ring, can be chiral. For these chiral analogues, determining the enantiomeric excess (ee) is critical, as different enantiomers can exhibit distinct biological activities. Chiral HPLC is the gold standard for this purpose. ucl.ac.be

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for hydantoin derivatives. ucl.ac.beresearchgate.net Normal-phase chromatography, using mobile phases composed of hexane (B92381) and an alcohol modifier like 2-propanol or ethanol, is commonly employed. The differential interaction of the enantiomers with the chiral selector on the CSP leads to different retention times, allowing for their separation and quantification. ucl.ac.be

| Parameter | Condition |

|---|---|

| CSP Type | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Column Example | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol mixtures (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid and imide functional groups, is non-volatile and prone to thermal decomposition. Therefore, direct analysis by GC is not feasible. nih.govlibretexts.org

To make the compound amenable to GC analysis, a chemical derivatization step is required to convert the polar functional groups into more volatile, thermally stable ones. jfda-online.com Silylation is the most common derivatization technique for this purpose. research-solution.com A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen atoms on the carboxylic acid and imide groups with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comcolostate.edu The resulting TMS-derivatized molecule is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometry (MS) detector for definitive identification. nih.gov

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS catalyst |

| Reaction Conditions | 70°C for 30 minutes |

| GC Column | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium |

| Temperature Program | Initial 100°C, ramp to 280°C |

| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) |

Potentiometric and pH-Metric Methods

Potentiometric and pH-metric methods are fundamental for determining key physicochemical parameters such as acid dissociation constants (pKa) and partition coefficients (LogP/LogD). These properties are vital for understanding the compound's behavior in aqueous environments, including physiological systems.

The pKa value indicates the strength of an acid in solution. This compound has multiple ionizable protons: one on the carboxylic acid group and two on the imide nitrogens of the hydantoin ring. Potentiometric titration is the most common and accurate method for determining pKa values. nih.govdergipark.org.tr

The method involves dissolving a precise amount of the compound in a suitable solvent (often a water-cosolvent mixture like water/acetonitrile for solubility) and titrating it with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode. creative-bioarray.comresearchgate.net The resulting titration curve (pH vs. volume of titrant) shows inflection points corresponding to the neutralization of the acidic protons. The pKa value can be determined from the pH at the half-equivalence point. The carboxylic acid proton is expected to be the most acidic, followed by the imide protons, which are significantly less acidic.

| Parameter | Details |

|---|---|

| Methodology | Potentiometric Titration |

| Titrant | 0.1 M NaOH |

| Solvent System | Water or Water/Co-solvent (e.g., 20% Acetonitrile) |

| Expected pKa1 (Carboxylic Acid) | ~3-5 |

| Expected pKa2 (Imide N-H) | ~8-10 |

| Data Analysis | First derivative plot (d(pH)/dV) to find equivalence points |

Lipophilicity, a measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical parameter in medicinal chemistry. It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for all species at a specific pH.

The classic method for determining LogP/LogD is the shake-flask method. ub.edunih.gov This involves dissolving the compound in a biphasic system of n-octanol and a pH-controlled aqueous buffer (e.g., pH 7.4 to mimic physiological conditions). ub.edu After vigorous shaking and separation of the layers, the concentration of the compound in each phase is measured, typically by HPLC-UV. The ratio of the concentrations yields the P or D value.

Alternatively, lipophilicity can be estimated using reversed-phase HPLC. nih.govnju.edu.cn A strong correlation exists between a compound's retention time on a C18 column and its LogP value. By calibrating the system with compounds of known LogP, the LogP of this compound can be determined from its retention factor. nih.gov This method is faster and requires less material than the shake-flask technique. For an ionizable compound like this, the measurement provides the LogD at the pH of the mobile phase.

| Method | Principle | Typical Conditions |

|---|---|---|

| Shake-Flask | Direct measurement of partitioning between n-octanol and aqueous buffer. | Buffer: Phosphate buffer at pH 7.4. Analysis: HPLC-UV. |

| RP-HPLC | Correlation of retention factor (k') with known LogP values of standards. | Column: C18. Mobile Phase: Methanol/Water gradient. |

Solubility Determination in Various Solvent Systems

The solubility of a chemical compound is a critical physicochemical property that influences its behavior in various chemical and biological systems. For this compound, understanding its solubility in different solvent systems is essential for its analysis, formulation, and potential applications. This section delves into the methodologies for determining its solubility, with a focus on thermodynamic water solubility and the effects of structural changes on its solubility profile.

Thermodynamic Water Solubility Measurements

The thermodynamic solubility of a compound in a particular solvent at a given temperature is the concentration of the solute in a saturated solution when the system is at equilibrium. For this compound, its structure, featuring a hydantoin ring and a carboxylic acid moiety, suggests some degree of water solubility due to the presence of polar functional groups capable of hydrogen bonding.

The solubility of hydantoin derivatives is known to be pH-dependent. For instance, studies on other hydantoin derivatives have shown that their solubilities can increase with a rise in the pH of the solution, especially for those containing acidic functional groups. nih.gov

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Comment |

|---|---|---|

| LogP | -1.5 to -1.0 | Indicates a preference for aqueous environments. |

| pKa | 3.0 - 4.0 | The carboxylic acid group is expected to be the primary acidic center. |

Note: The values in this table are estimations based on the chemical structure and general properties of similar compounds and are not based on direct experimental measurements.

Impact of Structural Modifications on Solubility Characteristics

The introduction of hydrophobic (lipophilic) substituents, such as alkyl or aryl groups, onto the hydantoin ring is generally expected to decrease aqueous solubility. For example, replacing a hydrogen atom on the hydantoin ring with a methyl or phenyl group would increase the nonpolar surface area of the molecule, leading to a reduction in its interaction with polar water molecules. Research on other hydantoin derivatives has shown that increasing the length of an N-alkyl chain can lead to a decrease in aqueous solubility. nih.gov

Conversely, the addition of polar, hydrophilic groups would be expected to enhance water solubility. The existing carboxylic acid group on this compound already contributes to its water solubility. Further modifications, such as the introduction of hydroxyl (-OH) or additional amino (-NH2) groups, would likely increase its solubility by providing more sites for hydrogen bonding with water.

The position of substitution on the hydantoin ring also plays a crucial role. Modifications at the N-1, N-3, and C-5 positions can have different effects on solubility. For instance, the introduction of a benzenesulfonyl group at the 1-position of the hydantoin ring has been shown to significantly increase the acid dissociation constant and affect the partition coefficient, which in turn influences solubility. nih.gov

The presence of the carboxylic acid group allows for the formation of salts with various bases. These salts are generally much more soluble in water than the free acid form. This is a common strategy employed to enhance the aqueous solubility of acidic compounds.

Table 2: Predicted Effects of Structural Modifications on the Aqueous Solubility of this compound

| Modification | Position on Ring | Expected Impact on Aqueous Solubility | Rationale |

|---|---|---|---|

| Addition of a methyl group | C-5 | Decrease | Increases lipophilicity. |

| Addition of a phenyl group | C-5 | Significant Decrease | Substantially increases nonpolar surface area. semanticscholar.org |

| Addition of a hydroxyl group | C-5 | Increase | Introduces a polar group capable of hydrogen bonding. |

| Esterification of the carboxylic acid | N/A | Decrease | Masks the polar carboxylic acid group. |

| Formation of a sodium salt | N/A | Significant Increase | The ionic nature of the salt enhances interaction with water. |

Note: The predictions in this table are based on general principles of medicinal chemistry and observed trends in related compound series.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (2,4-Dioxoimidazolidin-1-yl)acetic acid, and how can purity be optimized?

- Methodological Answer : A common synthesis route involves refluxing a precursor (e.g., imidazole derivatives) with acetic acid under anhydrous conditions. For example, a related imidazole synthesis protocol uses ethanol as a solvent, glacial acetic acid as a catalyst, and substituted aldehydes under reflux for 4 hours, followed by solvent evaporation and filtration . To optimize purity, employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) and confirm purity via HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient).

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

- Methodological Answer :

- NMR : The compound’s structure (C5H6N2O4, MW 158.11) can be confirmed by ¹H NMR signals at δ 3.8–4.2 ppm (acetic acid CH2 group) and δ 10.5–11.0 ppm (dioxoimidazolidine NH protons).

- IR : Key peaks include ~1700 cm⁻¹ (C=O stretching of dioxo groups) and ~3200 cm⁻¹ (N-H stretching).

- MS : ESI-MS in negative mode should show [M-H]⁻ at m/z 157.1. Compare with PubChem CID 43247323 for validation .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability assays should test aqueous solutions at pH 2–12 (using HCl/NaOH buffers) and temperatures (4°C, 25°C, 40°C) over 48 hours. Monitor degradation via UV-Vis (λmax ~260 nm) or LC-MS. The compound’s imidazolidine ring is prone to hydrolysis under alkaline conditions (pH >10), necessitating storage at neutral pH and ≤–20°C .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Compare with imidazo[1,2-a]pyrimidine derivatives , which share structural motifs. Molecular docking (AutoDock Vina) against target enzymes (e.g., hydrolases) can predict binding affinities using crystallographic data from related imidazole-acetic acid complexes .

Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?

- Methodological Answer : Follow a tiered approach:

- Lab Studies : Use OECD 301B (Ready Biodegradability Test) under aerobic conditions with activated sludge. Analyze metabolites via LC-QTOF-MS.

- Field Studies : Apply isotope-labeled compound (¹³C/¹⁵N) to soil/water systems and track degradation using GC-MS/MS. Reference frameworks from environmental fate studies , which emphasize monitoring abiotic factors (UV light, pH) and biotic interactions (microbial consortia).

Q. How can structural analogs of this compound be synthesized to improve bioactivity or reduce toxicity?

- Methodological Answer : Introduce substituents at the imidazolidine ring (e.g., methyl, fluorine) via nucleophilic substitution or cross-coupling reactions. For example, replace the acetic acid moiety with propionic acid (as in 4-Imidazoleacetic acid hydrochloride ) to alter solubility. Screen analogs using cytotoxicity assays (MTT on HEK293 cells) and compare IC50 values. Validate SAR trends with QSAR models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.